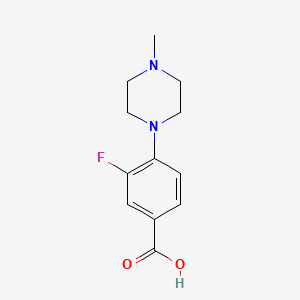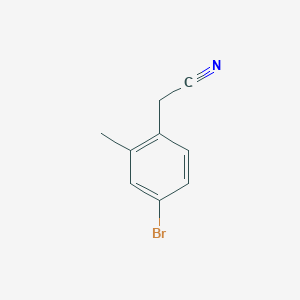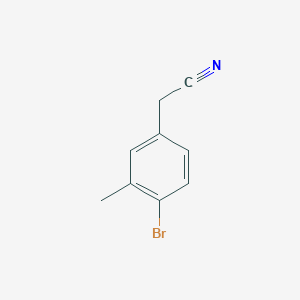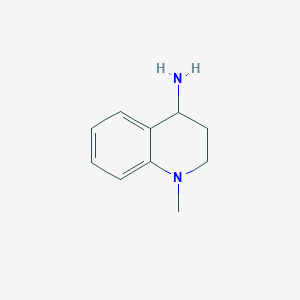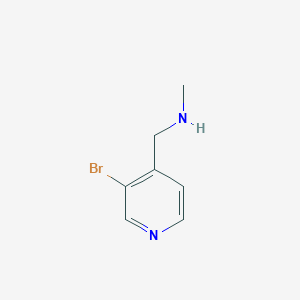
1-(3-bromopyridin-4-yl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(3-bromopyridin-4-yl)-N-methylmethanamine is a brominated pyridine derivative. Pyridine derivatives are known for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural similarity to natural nitrogen-containing compounds. The presence of a bromine atom and a methylamine group in the molecule suggests potential reactivity for further chemical transformations.
Synthesis Analysis
The synthesis of related bromopyridine compounds has been demonstrated in various studies. For instance, the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines has been reported . Although the exact synthesis of 1-(3-bromopyridin-4-yl)-N-methylmethanamine is not detailed, the methodologies described could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of bromopyridine derivatives is characterized by the pyridine ring, a heterocyclic aromatic ring with a nitrogen atom. The position of the bromine atom and the methylamine substituent on the pyridine ring is crucial for the chemical reactivity and properties of the compound. The structure of 1-methyl-3,5,6-tribromopyridone-2, a related compound, has been studied, indicating the positions of bromine atoms on the pyridine ring .
Chemical Reactions Analysis
Bromopyridines are versatile intermediates in organic synthesis. The bromine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups. The methylamine group could also participate in reactions, such as reductive amination or as a ligand in coordination chemistry. The synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates the reactivity of bromopyridines in nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridines depend on the substituents attached to the pyridine ring. The presence of a bromine atom generally increases the density and molecular weight of the compound. The boiling and melting points can vary significantly based on the structure. The compound's solubility in organic solvents or water can be influenced by the presence of the methylamine group. The exact properties of 1-(3-bromopyridin-4-yl)-N-methylmethanamine would need to be determined experimentally, but insights can be gained from related compounds such as 1-methyl-3,5,6-tribromopyridone-2, which has a melting point of 151°C .
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- A study synthesized a compound structurally related to 1-(3-bromopyridin-4-yl)-N-methylmethanamine, which demonstrated antibacterial and antifungal activity (B. G. Rao, A. Prasad, & P. Rao, 2013).
Role in Transition Metal-Catalyzed Hydrolysis
- Research involving a related pyridine compound indicated its utility in transition metal-catalyzed hydrolysis of imines, offering insights into mechanistic aspects of such reactions (Gulraiz Ahmad et al., 2019).
Antimicrobial Screening
- A series of compounds including similar pyridine derivatives were synthesized and showed promising results against various bacteria and fungi, indicating potential antimicrobial applications (N. Desai et al., 2012).
Supramolecular Architectures
- A study explored the hydrogen-bonded supramolecular architectures in complexes containing methylpyridin-2-yl groups, demonstrating the compound's relevance in creating complex molecular structures (Unchulee Suksangpanya et al., 2004).
Electrochemical and Electrogenerated Chemiluminescence Studies
- Research on ruthenium(II) complexes involving a similar pyridine compound revealed significant insights into electrochemical behaviors and photophysical properties, relevant for chemiluminescence applications (R. Gobetto et al., 2006).
Propriétés
IUPAC Name |
1-(3-bromopyridin-4-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-9-4-6-2-3-10-5-7(6)8/h2-3,5,9H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAADMZRKSTOBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=NC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromopyridin-4-yl)-N-methylmethanamine | |
CAS RN |
463941-58-4 |
Source


|
| Record name | [(3-bromopyridin-4-yl)methyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

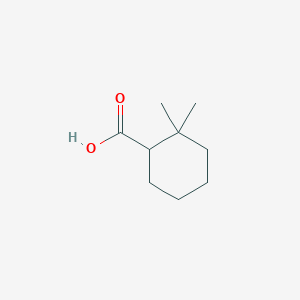
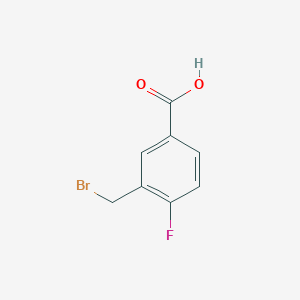
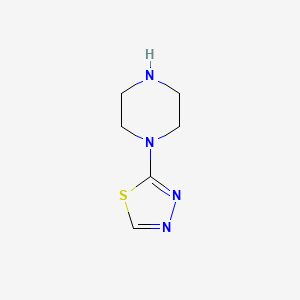
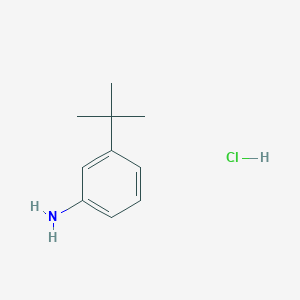

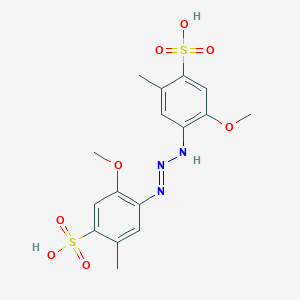
![[2-(1H-Pyrazol-1-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B1343136.png)
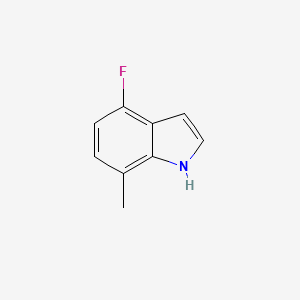
![2-[[2-[[2-[[2-[[2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1343140.png)
